2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one
CAS No.:
Cat. No.: VC13526611
Molecular Formula: C27H27NO3S
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27NO3S |
|---|---|
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | [(Z)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate |
| Standard InChI | InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25- |
| Standard InChI Key | LOCXTTRLSIDGPS-FVDSYPCUSA-N |
| Isomeric SMILES | CCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
| SMILES | CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
| Canonical SMILES | CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [(Z)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate . Its molecular formula, , reflects the integration of 27 carbon atoms, 27 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The molecular weight is calculated as 445.57 g/mol, consistent with high-resolution mass spectrometry data .
Structural Analysis
The compound’s structure comprises an octan-1-one backbone substituted at the second carbon with a benzoyloxyimino group and at the first carbon with a 4-(phenylthio)phenyl moiety . Key features include:
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Stereochemistry: A defined (Z)-configuration at the imino double bond, as indicated by the InChIKey
LOCXTTRLSIDGPS-FVDSYPCUSA-N. -
Functional Groups:
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A ketone group at position 1.
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A benzoyloxyimino group at position 2.
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A phenylthioether group at the para position of the aromatic ring.
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The SMILES notation CCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 provides a linear representation of its structure .
Physicochemical Properties
Experimental and computed physicochemical properties are summarized below:
The high XLogP3-AA value (7.8) indicates significant lipophilicity, suggesting preferential solubility in nonpolar solvents . The absence of hydrogen bond donors and a moderate polar surface area (81 Ų) further support its hydrophobic character.
Synthesis and Production
Industrial Synthesis
While detailed synthetic pathways are proprietary, the compound is produced via multistep organic reactions, likely involving:
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Formation of the Octan-1-one Backbone: Alkylation or acylation reactions to establish the eight-carbon chain.
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Introduction of the Benzoyloxyimino Group: Condensation of a benzoyloxyamine with a ketone precursor.
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Phenylthioether Substituent Installation: Nucleophilic aromatic substitution using thiophenol .
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